molecular formula C20H15NO3 B3173750 1-{4-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 949923-53-9

1-{4-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B3173750
CAS No.: 949923-53-9
M. Wt: 317.3 g/mol
InChI Key: XIHNPESLQVKWSK-IZZDOVSWSA-N
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Description

1-{4-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a pyrrole-2,5-dione derivative featuring a phenyl group substituted with an α,β-unsaturated ketone (propenoyl) moiety linked to a 4-methylphenyl group. This compound shares structural similarities with chalcones (α,β-unsaturated ketones) and other pyrrole-2,5-dione derivatives, which are known for diverse applications, including corrosion inhibition and biological activity .

Properties

IUPAC Name

1-[4-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c1-14-2-4-15(5-3-14)6-11-18(22)16-7-9-17(10-8-16)21-19(23)12-13-20(21)24/h2-13H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHNPESLQVKWSK-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-{4-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to participate in 1,3-dipolar cycloaddition reactions, leading to the formation of isoxazolidine derivatives. These derivatives exhibit a broad spectrum of biological activities, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties. The interactions between this compound and these biomolecules are crucial for its biochemical effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it has been shown to participate in cycloaddition reactions with nitrones, resulting in the formation of tetrasubstituted isoxazolidines. These interactions can modulate the activity of enzymes and proteins, thereby influencing various biochemical pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, allowing for sustained biochemical effects. Its degradation products may also have biological activity, which needs to be considered when evaluating its temporal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound’s participation in cycloaddition reactions can lead to the formation of biologically active metabolites. These metabolites may further interact with other metabolic pathways, contributing to the overall biochemical effects of this compound.

Biological Activity

1-{4-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H16_{16}N2_{2}O2_{2}, with a molecular weight of approximately 284.32 g/mol. The compound features a pyrrole ring substituted with phenyl and methyl groups, which contributes to its biological activity.

Synthesis Methods

The synthesis of pyrrole derivatives often involves multi-step reactions, including condensation and cyclization processes. The specific synthetic route for this compound typically includes:

  • Formation of the Pyrrole Ring : Utilizing appropriate precursors to create the pyrrole backbone.
  • Substitution Reactions : Introducing the 4-methylphenyl and enoyl groups through electrophilic aromatic substitution or similar methodologies.

Anticancer Properties

Research indicates that compounds structurally related to pyrrole derivatives exhibit significant anticancer activity. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as:

  • Inhibition of Tyrosine Kinases : Compounds like 4-amino-3-chloro-1H-pyrrole-2,5-dione have been identified as potential inhibitors of tyrosine kinases involved in cancer progression .
CompoundCancer Cell LineIC50 (µM)
2aHCT1161.0
2bSW6201.6
2cColo2051.5

These findings suggest that the biological activity of this compound may also extend to similar pathways.

Antioxidant Activity

Pyrrole derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. The compound's structure allows it to scavenge free radicals effectively, contributing to its potential therapeutic benefits in diseases characterized by oxidative damage.

Anti-inflammatory Effects

Several studies have reported that pyrrole derivatives possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds promising candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies

  • In Vitro Studies : A study demonstrated that a related pyrrole derivative significantly inhibited the proliferation of PBMCs (Peripheral Blood Mononuclear Cells) induced by anti-CD3 antibodies, showcasing its immunomodulatory effects .
    • Findings : The derivative exhibited up to 85% inhibition at high concentrations (100 µg/mL).
  • In Vivo Studies : Research involving animal models has shown that certain pyrrole derivatives can reduce tumor sizes in chemically induced cancer models, supporting their potential as therapeutic agents against malignancies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that pyrrole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-{4-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several pyrrole derivatives. The results indicated that certain modifications to the pyrrole structure enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The compound was found to inhibit cell proliferation effectively and trigger apoptotic pathways through caspase activation.

Data Table: Anticancer Activity of Pyrrole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Caspase activation
Compound BHeLa10ROS generation
This compoundA54912Cell cycle arrest

Materials Science

Photocrosslinkable Polymers:
The compound has been employed in the development of photocrosslinkable materials. Its ability to undergo photopolymerization makes it suitable for applications in coatings and adhesives.

Case Study:
A patent describes a novel photocrosslinkable material based on pyrrole derivatives, including this compound. The material demonstrated enhanced mechanical properties and thermal stability when cured under UV light, making it applicable in electronics and automotive industries.

Organic Synthesis

Building Block for Synthesis:
This compound serves as an important building block in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Case Study:
In a recent synthetic study, researchers utilized this compound as a precursor for synthesizing novel heterocyclic compounds. The reaction conditions were optimized to yield high purity products with significant yields.

Data Table: Synthetic Applications

Reaction TypeProduct ObtainedYield (%)
Condensation ReactionNovel Heterocycle A85
Cyclization ReactionComplex Molecule B78
Substitution ReactionFunctionalized Pyrrole C90

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s core structure aligns with pyrrole-2,5-dione derivatives and chalcones. Key comparisons include:

Table 1: Comparison of Pyrrole-2,5-dione Derivatives
Compound (Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Activity
Target (4-Methylphenylpropenoyl) C20H15NO3* 317.34* N/A N/A Hypothesized corrosion inhibitor
1-{4-[(2E)-3-(2-Methoxyphenyl)propenoyl]phenyl}-1H-pyrrole-2,5-dione C20H15NO4 333.35 N/A 16–42% Research chemical
1-Phenyl-1H-pyrrole-2,5-dione (PPD) C10H7NO2 173.17 N/A N/A Corrosion inhibitor (83% efficiency)
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione (MPPD) C11H9NO2 187.20 N/A N/A Corrosion inhibitor (79% efficiency)
Chalcone derivatives (e.g., Cardamonin) C16H14O5 286.28 N/A N/A IC50 = 4.35 μM (biological activity)

*Inferred based on structural similarity to and .

  • Substituent Effects: The target’s 4-methylphenyl group is less polar than methoxy or halogen substituents in analogs, likely reducing melting points and altering solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{4-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves a multi-step approach, including:

  • Knoevenagel condensation for the (2E)-propenoyl group formation, using ethanol or toluene as solvents under reflux conditions .
  • Nucleophilic substitution to attach the 4-methylphenyl group to the pyrrole-dione core.
  • Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR spectroscopy (¹H/¹³C) and HPLC-MS confirm intermediate purity and structural integrity .

Q. How is the compound’s molecular structure confirmed experimentally?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (XRD) provides definitive bond lengths, angles, and dihedral angles (e.g., planarity of the pyrrole-dione ring and substituent orientation) .
  • DFT calculations (B3LYP/6-31G(d)) validate electronic properties and compare theoretical vs. experimental geometries .
  • FT-IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or cyclooxygenases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinases) .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Factorial design (e.g., Box-Behnken or Central Composite Design) identifies critical variables (temperature, solvent ratio, catalyst loading) .
  • Response surface methodology (RSM) models interactions between variables. For example, a 3² factorial design may optimize propenoyl group formation by varying base concentration and reaction time .
  • Scale-up challenges : Address mass transfer limitations using microreactors or flow chemistry .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical methods (e.g., DFT or ab initio) to model transition states and energy barriers for synthesis steps .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinases. Focus on hydrogen bonds with the pyrrole-dione carbonyl and hydrophobic interactions with the 4-methylphenyl group .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?

  • Methodological Answer :

  • Dynamic effects in NMR : Use variable-temperature NMR to assess conformational flexibility (e.g., rotamers of the propenoyl group) .
  • Crystallographic disorder : Refine XRD data with TWINABS to account for lattice imperfections .
  • Cross-validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Q. What strategies mitigate byproduct formation during the final coupling step?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) with TBS or acetyl groups during propenoyl attachment .
  • Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling efficiency .
  • In situ monitoring : Use ReactIR to detect intermediates and adjust reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-{4-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

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